molecular formula C13H16N2O2 B11359045 5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide

5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide

Cat. No.: B11359045
M. Wt: 232.28 g/mol
InChI Key: OIRPEXAKSZFCAJ-UHFFFAOYSA-N
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Description

5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an indole derivative with ethyl chloroformate and dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and dimethylamine enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethoxy-N,1-dimethylindole-2-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-4-17-10-5-6-11-9(7-10)8-12(15(11)3)13(16)14-2/h5-8H,4H2,1-3H3,(H,14,16)

InChI Key

OIRPEXAKSZFCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC)C

Origin of Product

United States

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